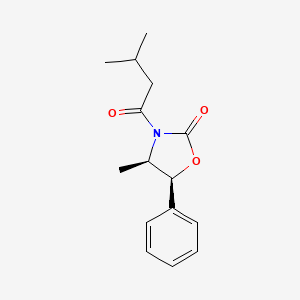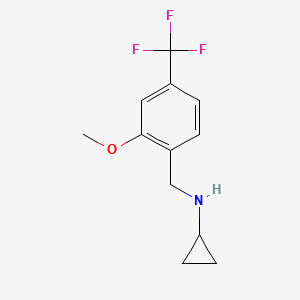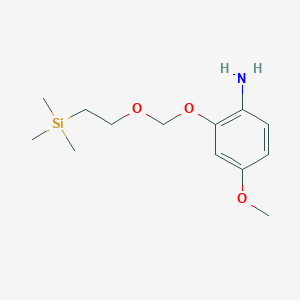
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline is a chemical compound that falls under the category of aniline derivatives. This compound features an aniline moiety substituted with methoxy and trimethylsilyl ethoxy groups, providing it with unique chemical properties that have applications across various fields such as synthetic chemistry, material science, and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with aniline as the core structure, which undergoes sequential substitution reactions.
Methoxylation: : Introduction of the methoxy group to the 4-position on the aniline ring can be achieved through methylation using methanol and an acid catalyst.
Silyl Ether Formation: : The 2-position substitution with a (trimethylsilyl)ethoxy group involves the reaction of the corresponding hydroxyl compound with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production may utilize continuous flow chemistry to enhance the reaction efficiency and yield. This method reduces the reaction time and increases the scalability of the production process. Solvent selection and reaction temperature optimization are critical in large-scale manufacturing to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: : The methoxy and aniline groups can undergo oxidation reactions under specific conditions, forming products such as quinones.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen, lithium aluminum hydride (LiAlH4).
Substituents: : Halides (Br2, Cl2) in the presence of Lewis acids such as AlCl3.
Major Products
Oxidation: : Quinones and other oxidation products.
Reduction: : Amines and related derivatives.
Substitution: : Halogenated aniline derivatives, nitroanilines.
科学研究应用
4-Methoxy-2-((2-(trimethylsilyl)ethoxy)methoxy)aniline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, it acts as a building block for dyes, pigments, and polymers.
Biology: : Potential use as a probe in biological assays due to its unique functional groups.
Medicine: : Investigation as a precursor for pharmaceutical compounds that may possess antimicrobial or anticancer properties.
Industry: : Application in the production of advanced materials such as coatings, adhesives, and nanomaterials.
作用机制
The compound’s effects are mediated through its interactions with various molecular targets:
Enzyme Inhibition: : The aniline moiety can interact with and inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: : Potential to bind to receptors, modulating biological activity.
Chemical Pathways: : Engages in electron transfer processes and radical formation due to its functional groups, affecting biochemical pathways.
相似化合物的比较
Unique Features
The trimethylsilyl ethoxy substitution provides increased lipophilicity and stability compared to other aniline derivatives.
The methoxy group enhances electron-donating properties, affecting the compound's reactivity.
List of Similar Compounds
4-Methoxyaniline: : Lacks the trimethylsilyl ethoxy group.
2-Methoxyaniline: : Has the methoxy group in a different position.
Trimethylsilyl-substituted Anilines: : Differ in the placement of the trimethylsilyl group.
Aniline Derivatives: : Various derivatives with different substituents providing unique properties.
属性
IUPAC Name |
4-methoxy-2-(2-trimethylsilylethoxymethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-15-11-5-6-12(14)13(9-11)17-10-16-7-8-18(2,3)4/h5-6,9H,7-8,10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGXQQSUATHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)OCOCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
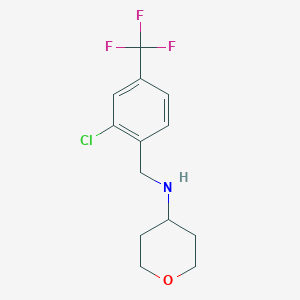
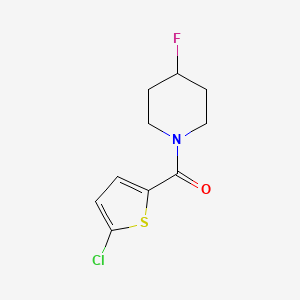
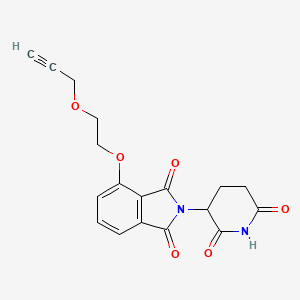
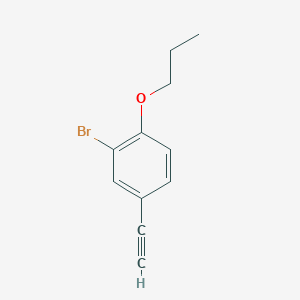
![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclobutanecarboxamide](/img/structure/B8122445.png)
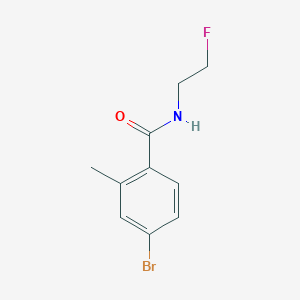
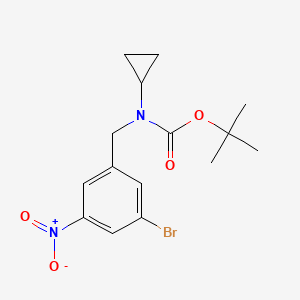
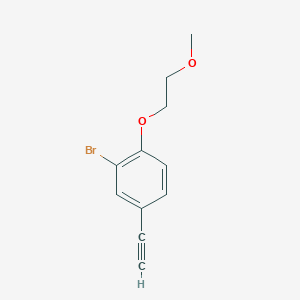
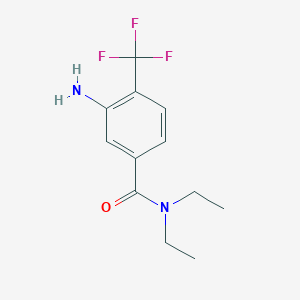
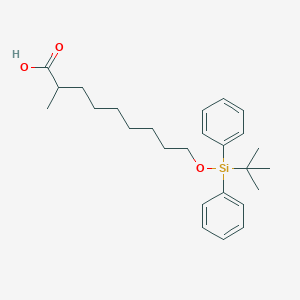
![Diethyl 2-[2-[(tert-Butyldimethylsilyl)oxy]ethoxy]malonate](/img/structure/B8122511.png)
![N-[2-[2-(2-Acetamido-5-nitrophenoxy)ethoxy]phenyl]acetamide](/img/structure/B8122512.png)
